

# 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride CAS number 176225-08-4

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## Compound of Interest

*Compound Name:* 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

*Cat. No.:* B063892

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An In-Depth Technical Guide to **2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride** (CAS No. 176225-08-4), a versatile and highly functionalized building block for organic synthesis. The molecule's unique trifunctional nature—possessing a reactive sulfonyl chloride, a synthetically adaptable aryl bromide, and an electronically significant trifluoromethyl group—makes it an invaluable intermediate in medicinal chemistry and materials science. This document details the compound's physicochemical properties, outlines key synthetic transformations, provides validated experimental protocols, and summarizes critical safety and handling information. The narrative emphasizes the causality behind its reactivity and applications, offering field-proven insights for professionals in drug discovery and development.

## Introduction: A Trifunctional Synthetic Linchpin

**2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride** is a substituted aromatic compound distinguished by three key functional groups. The strategic placement of these groups on the

benzene ring offers orthogonal reactivity, allowing for sequential and controlled chemical modifications.

- The sulfonyl chloride (-SO<sub>2</sub>Cl) group is a potent electrophile, primarily used for the synthesis of sulfonamides, a cornerstone moiety in a vast number of approved pharmaceuticals.
- The trifluoromethyl (-CF<sub>3</sub>) group is a critical substituent in modern drug design. Its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity are frequently exploited to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates[1][2][3].
- The aryl bromide (-Br) serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.

This guide explores the synergy of these functionalities, positioning **2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride** as a high-value intermediate for accessing novel chemical matter.

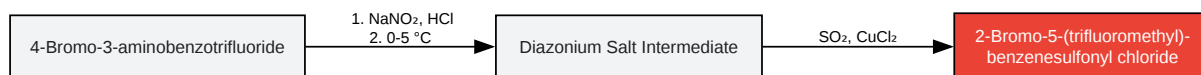
## Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are essential for its proper handling, reaction setup, and purification. Quantitative data are summarized below.

Property	Value	Source(s)
CAS Number	176225-08-4	[4][5][6][7]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrClF <sub>3</sub> O <sub>2</sub> S	[4][5][8]
Molecular Weight	323.51 g/mol	[4][5]
Appearance	Pale lemon fused/liquid solid	[7]
Boiling Point	230-231 °C (lit.)	[4][7]
Density	1.854 g/mL at 25 °C (lit.)	[4][7]
Refractive Index (n <sub>20/D</sub> )	>1.5290 (lit.)	[4][7]
SMILES String	FC(F)(F)c1ccc(Br)c(c1)S(Cl)(=O)=O	[4][8]
InChI Key	CBIFOAHDKKGDAC-UHFFFAOYSA-N	[4][8]

## Synthesis and Reactivity Profile

While multiple proprietary routes exist, the synthesis of aryl sulfonyl chlorides often follows established pathways. One plausible approach involves the diazotization of a corresponding aniline, followed by a copper-catalyzed reaction with sulfur dioxide and chloride sources.



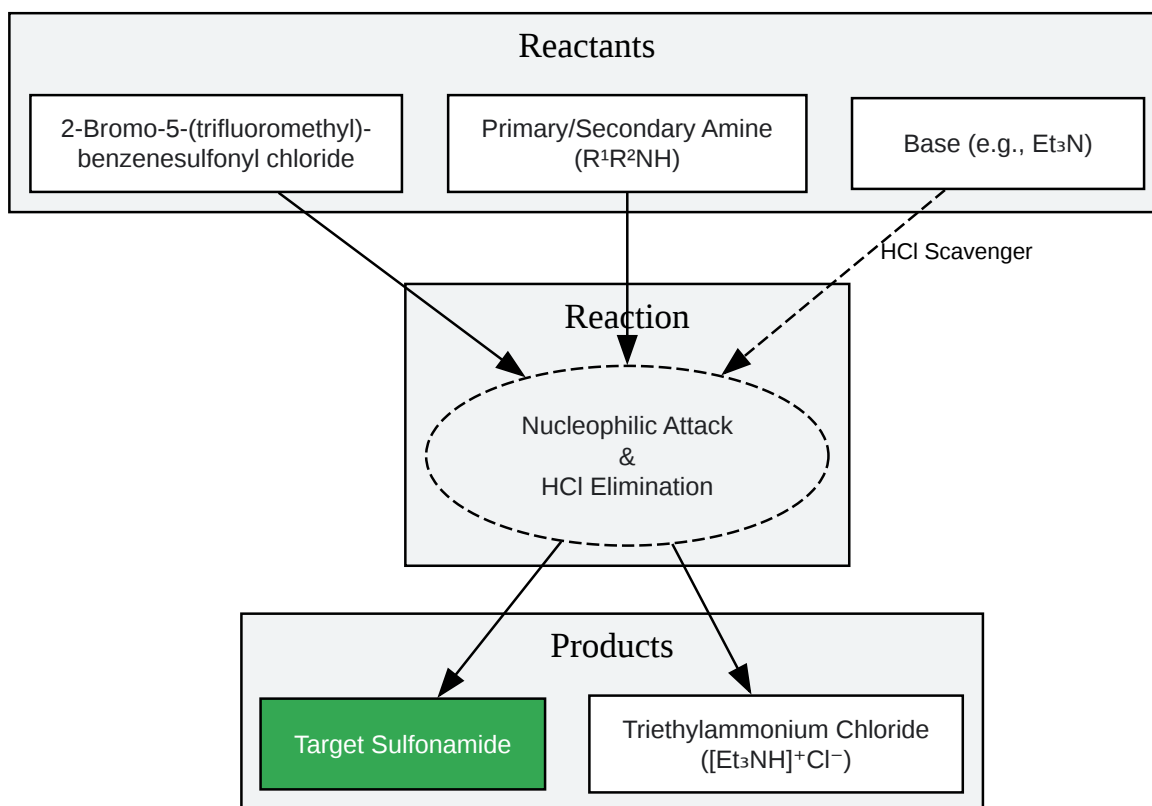
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Caption: Plausible synthetic route to the title compound.

## Core Reactivity: Sulfonamide Synthesis

The most prominent reaction of **2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride** is its condensation with primary or secondary amines to form sulfonamides[9]. This reaction is fundamental in medicinal chemistry. The causality for this reaction lies in the highly electrophilic

sulfur atom of the sulfonyl chloride, which is readily attacked by the nucleophilic amine. A tertiary amine base, such as triethylamine or pyridine, is typically added to scavenge the hydrochloric acid byproduct, driving the reaction to completion.



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Caption: Workflow for the synthesis of sulfonamides.

#### Field-Proven Experimental Protocol: General Sulfonamide Synthesis

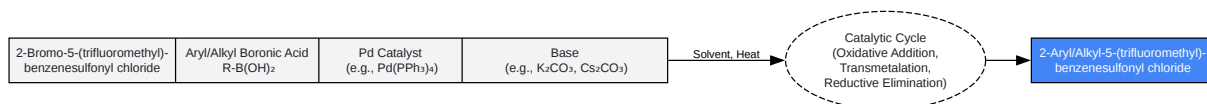
This protocol is a representative methodology. Researchers should optimize conditions for their specific amine substrate.

- **Preparation:** In a flame-dried round-bottom flask under an inert atmosphere ( $N_2$  or Ar), dissolve the primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile, ~0.1 M concentration).

- Addition: Cool the solution to 0 °C using an ice bath. Add a solution of **2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride** (1.05 eq.) in the same solvent dropwise over 15-20 minutes. The slight excess of the sulfonyl chloride ensures full consumption of the potentially more valuable amine.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, dilute the mixture with the solvent and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO<sub>3</sub> (to remove residual acid), and brine.
- Isolation: Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired sulfonamide[10].

## Orthogonal Reactivity: Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety provides a second, distinct reactive site. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of diverse substituents at the 2-position, dramatically increasing molecular complexity. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions involving the sulfonyl chloride group.



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Caption: Key components of a Suzuki cross-coupling reaction.

This dual reactivity is a powerful tool. A researcher can first perform a Suzuki coupling on the aryl bromide and subsequently react the sulfonyl chloride group to form a sulfonamide, or vice versa, depending on the desired final product and the compatibility of the functional groups.

## Applications in Drug Discovery

The trifluoromethyl group is present in numerous FDA-approved drugs, including fluoxetine, celecoxib, and doravirine[2][3]. It is used to block metabolic oxidation, increase binding affinity through favorable interactions, and modulate pKa[1][3]. **2-Bromo-5-**

**(trifluoromethyl)benzenesulfonyl chloride** is an ideal starting material for incorporating the valuable trifluoromethyl-substituted phenylsulfonamide scaffold into new chemical entities. Its synthetic utility allows for the rapid generation of libraries of diverse compounds for screening in drug discovery programs.

## Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound requires careful handling to ensure personnel safety and maintain chemical integrity.

Hazard Identification:

- GHS Pictogram: GHS05 (Corrosion)[4].
- Signal Word: Danger[4].
- Hazard Statements: H314 - Causes severe skin burns and eye damage[4]. The compound is also a lachrymator and may cause respiratory irritation[11].

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[11][12]. Emergency eye wash fountains and safety showers should be readily accessible[11].
- Eye/Face Protection: Wear chemical safety goggles and a face shield[4][11].

- Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact[12].
- Respiratory Protection: If ventilation is inadequate, use a suitable respirator with a type ABEK (EN14387) filter or equivalent[4].

#### Storage:

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place[11][12][13].
- Incompatibilities: Keep away from water, moisture, strong bases, alcohols, and strong oxidizing agents, as it reacts exothermically and hydrolyzes to form corrosive acids[11][12][14]. The compound is moisture-sensitive; storage under an inert gas is recommended[7][11].
- Storage Class: 8A - Combustible corrosive hazardous materials[4].

#### First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, call a physician immediately[11].
- Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water/shower for at least 15 minutes. Call a physician immediately[11].
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist[4].
- Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician[13].

## Conclusion

**2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride** is more than a simple chemical reagent; it is a sophisticated synthetic platform. Its well-defined reactive sites allow for a predictable and powerful approach to building complex molecules. The combination of a stable, bio-enhancing trifluoromethyl group with two of the most fundamental functional groups in modern organic synthesis—the sulfonyl chloride and the aryl bromide—ensures its continued

and expanding role in the development of new pharmaceuticals and advanced materials. Understanding its properties, reactivity, and handling requirements is key to unlocking its full synthetic potential.

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